amine hydrochloride](/img/structure/B13462191.png)
[(5-Bromo-2-iodophenyl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-iodophenyl)methylamine hydrochloride is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)methylamine hydrochloride typically involves a multi-step process. One common method includes the bromination and iodination of a phenyl ring, followed by the introduction of a methylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-iodophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(5-Bromo-2-iodophenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form specific bonds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-iodophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with other molecules, influencing their reactivity and stability. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a thiophene ring instead of a phenyl ring.
(5-Bromo-2-chlorophenyl)methylamine: Contains a chlorine atom instead of an iodine atom.
(5-Iodo-2-methylphenyl)methylamine: Contains a methyl group instead of a bromine atom.
Uniqueness
(5-Bromo-2-iodophenyl)methylamine hydrochloride is unique due to the presence of both bromine and iodine atoms on the phenyl ring
Propriétés
Formule moléculaire |
C8H10BrClIN |
|---|---|
Poids moléculaire |
362.43 g/mol |
Nom IUPAC |
1-(5-bromo-2-iodophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrIN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H |
Clé InChI |
DRJBFGSRFSGZPG-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC(=C1)Br)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)
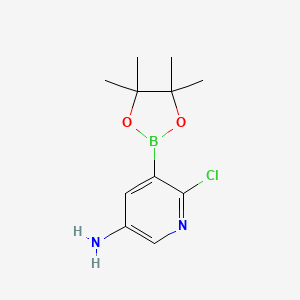
![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13462129.png)
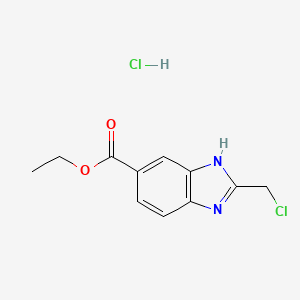
![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)

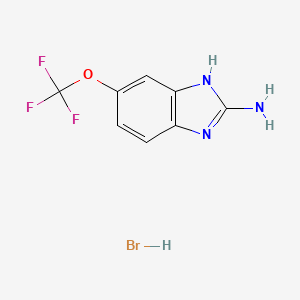


![Tert-butyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13462176.png)
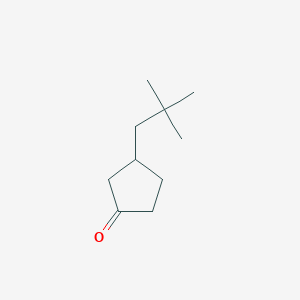
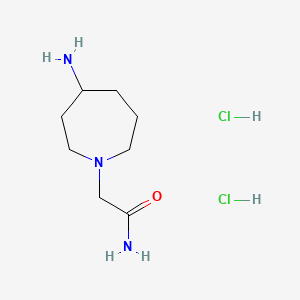
![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)
